N-{3-[(6-methylheptan-2-yl)amino]-3-oxopropyl}benzamide
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Overview
Description
N-{3-[(6-methylheptan-2-yl)amino]-3-oxopropyl}benzamide is a complex organic compound that belongs to the class of amides It features a benzamide core with a substituted amino group and a ketone functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(6-methylheptan-2-yl)amino]-3-oxopropyl}benzamide typically involves the reaction of a benzoyl chloride derivative with an appropriate amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(6-methylheptan-2-yl)amino]-3-oxopropyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-{3-[(6-methylheptan-2-yl)amino]-3-oxopropyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-{3-[(6-methylheptan-2-yl)amino]-3-oxopropyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{1-[(6-methylheptan-2-yl)amino]ethyl}phenyl)acetamide
- 3-methyl-N-(6-methylheptan-2-yl)-4-nitrobenzamide
- N-(6-methylheptan-2-yl)-4-(prop-2-ynylsulfamoyl)benzamide
Uniqueness
N-{3-[(6-methylheptan-2-yl)amino]-3-oxopropyl}benzamide stands out due to its unique substitution pattern and functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H28N2O2 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[3-(6-methylheptan-2-ylamino)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C18H28N2O2/c1-14(2)8-7-9-15(3)20-17(21)12-13-19-18(22)16-10-5-4-6-11-16/h4-6,10-11,14-15H,7-9,12-13H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
BTWVDBGGLAUHNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)CCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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